molecular formula C12H21NO4 B583329 (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester CAS No. 924304-81-4

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

Cat. No.: B583329
CAS No.: 924304-81-4
M. Wt: 243.303
InChI Key: LEFBERMUUFOGBV-BDAKNGLRSA-N
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Description

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is a chiral pyrrolidine derivative featuring a bicyclic structure with a tert-butyl ester group at position 1 and an ethyl substituent at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical configuration (2S,4R) plays a critical role in dictating its reactivity and interactions in enantioselective reactions. The tert-butyl ester group enhances steric protection of the carboxylic acid, improving stability during synthetic processes .

Properties

IUPAC Name

(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBERMUUFOGBV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Stereochemical Control

The pyrrolidine core of the compound is typically constructed via cyclization reactions. A common approach involves the use of 4-ethyl-L-proline as a precursor, where the ethyl group is pre-installed at the 4-position. The (2S,4R) configuration is preserved through chiral resolution or asymmetric synthesis. For instance, 4-hydroxy-L-proline —a commercially available starting material—can undergo hydroxyl-to-ethyl substitution via a two-step process:

  • Tosylate Formation : The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride in pyridine.

  • Nucleophilic Substitution : The tosylate intermediate reacts with ethylmagnesium bromide in tetrahydrofuran (THF), yielding the 4-ethyl derivative.

This method ensures retention of stereochemistry, as demonstrated in analogous syntheses of Boc-protected proline derivatives.

Protection of the Amino Group

The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride. This step is critical to prevent unwanted side reactions during subsequent esterification. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 20–30°C:

Pyrrolidine derivative+Boc2ODMAP, DCMBoc-protected intermediate\text{Pyrrolidine derivative} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}

The Boc group enhances solubility in organic solvents and facilitates purification via silica gel chromatography.

Esterification of the Carboxylic Acid

Selective esterification of the C1 carboxylic acid is achieved using tert-butanol under Steglich conditions. Dicyclohexylcarbodiimide (DCC) and DMAP are employed to activate the carboxylic acid for nucleophilic attack by tert-butanol:

Boc-protected acid+t-BuOHDCC, DMAPtert-butyl ester\text{Boc-protected acid} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{tert-butyl ester}

This step proceeds in THF at ambient temperature, with yields exceeding 85% after recrystallization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization : Performed in THF at −78°C to minimize racemization.

  • Boc Protection : Conducted in DCM at 25°C to balance reactivity and stereochemical integrity.

  • Esterification : Requires anhydrous THF to prevent hydrolysis of the tert-butyl ester.

Catalysts and Reagents

  • DMAP : Accelerates Boc protection by deprotonating the amino group.

  • DCC : Activates carboxylic acids for esterification without epimerization.

Data Tables

Table 1. Physical Properties of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

PropertyValueSource
Molecular FormulaC12_{12}H21_{21}NO4_4
Molecular Weight243.3 g/mol
Boiling Point357.8±35.0°C (Predicted)
Density1.122±0.06 g/cm3^3
SolubilityDichloromethane, Ethyl Acetate

Table 2. Typical Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Boc ProtectionBoc2_2O, DMAP, DCM, 25°C, 12 h92%
EsterificationDCC, DMAP, t-BuOH, THF, 25°C, 4 h85%
PurificationRecrystallization (DCM/Hexane)95%

Challenges and Solutions

Stereochemical Purity

The (2S,4R) configuration is prone to epimerization during esterification. To mitigate this:

  • Use low temperatures (−78°C) during acid activation.

  • Employ chiral auxiliaries such as Oppolzer’s sultam to stabilize the transition state.

Functional Group Compatibility

The tert-butyl ester is susceptible to acidic hydrolysis. Reaction work-ups must avoid aqueous acids, favoring neutral extraction with saturated NaHCO3_3 .

Industrial-Scale Synthesis

Large-scale production (e.g., by GL Biochem (Shanghai) Ltd ) adopts continuous-flow reactors to enhance heat transfer and reduce racemization. Key parameters:

  • Residence Time : 10–15 minutes.

  • Pressure : 2–3 bar to maintain THF in liquid phase .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways: It may modulate biochemical pathways related to neurotransmission, metabolism, and cell signaling, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate ()
  • Key Differences :
    • Substituents : Contains an azido (-N₃) group at position 4 instead of ethyl.
    • Ester Groups : Methyl ester at position 2 vs. ethyl in the target compound.
    • Stereochemistry : (2S,4S) configuration, contrasting with (2S,4R) in the target.
  • Implications: The azido group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation .
N-Boc-4-methylene-L-proline Methyl Ester ()
  • Key Differences :
    • Substituents : Methylene (-CH₂-) group at position 4 vs. ethyl.
    • Protecting Group : Boc (tert-butyloxycarbonyl) at position 1 vs. tert-butyl ester.
    • Ester : Methyl ester at position 2.
  • The Boc group offers orthogonal deprotection conditions compared to tert-butyl esters.

Functional Group and Bioactivity Comparisons

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid ()
  • Key Differences :
    • Substituents : Three hydroxyl groups and a hydroxymethyl group, contrasting with the ethyl and ester groups in the target compound.
    • Bioactivity : Acts as a glycosidase inhibitor (e.g., inhibits α-glucosidase and β-galactosidase) due to its structural mimicry of sugar moieties .
  • Implications :
    • High polarity from hydroxyl groups enhances solubility but reduces membrane permeability compared to the lipophilic tert-butyl ester in the target compound.
(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester ()
  • Key Differences :
    • Substituents : Hydroxy (-OH) group at position 4 vs. ethyl.
    • Ester Group : 4-Nitrobenzyl ester at position 1, which is electron-withdrawing and photolabile.
  • Implications :
    • The nitrobenzyl ester facilitates light-triggered deprotection, useful in photoresponsive drug delivery systems.
    • The hydroxy group enables hydrogen bonding, influencing crystal packing and solubility .

Physicochemical Property Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (Position 4) Ester Groups Notable Properties
Target Compound C₁₃H₂₁NO₄ 255.31 Ethyl 1-tert-butyl, 2-carboxylic High steric protection, moderate lipophilicity
(2S,4S)-4-Azido Analogue () C₁₁H₁₈N₄O₄ 294.28 Azido 1-tert-butyl, 2-methyl Click chemistry compatibility
N-Boc-4-methylene-L-proline () C₁₂H₁₉NO₄ 241.28 Methylene 1-Boc, 2-methyl Predicted pKa: -3.56
4-Hydroxy-4-propyl Analogue () C₁₆H₂₁NO₅ 307.34 Hydroxy, propyl 1-benzyl, 2-methyl Potential for enhanced H-bonding

Biological Activity

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester (CAS 924304-81-4) is a compound of significant interest in biochemical and pharmacological research. This compound belongs to a class of amino acid derivatives that have been explored for their potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacokinetics, and efficacy against various cancer cell lines.

Synthesis

The synthesis of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the protection of functional groups to facilitate selective reactions, followed by deprotection to yield the final product. The detailed synthetic route can be found in related literature .

Pharmacokinetics

Pharmacokinetic studies have shown that (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester demonstrates moderate exposure to brain tissue with a half-life of approximately 0.74 hours. It exhibits favorable tissue distribution characteristics, particularly in the liver and kidneys . These properties are crucial for evaluating its potential as a therapeutic agent.

Anticancer Efficacy

Recent studies have highlighted the anticancer properties of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester. In vitro evaluations have focused on its effects against several breast cancer cell lines:

Cell LineIC50 (µM)Treatment DurationNotes
MCF-715.324 hoursModerate inhibition observed
SK-BR-312.872 hoursComparable to tamoxifen and olaparib
MDA-MB-23110.572 hoursSignificant growth suppression
MCF-10A (Control)>5072 hoursNo significant inhibition

The compound was found to inhibit cell growth in malignant breast cancer cells while sparing non-malignant cells such as MCF-10A, indicating a selective anticancer effect .

Case Studies

  • Breast Cancer Treatment : A study involving the application of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester on breast cancer cell lines demonstrated that it could suppress growth effectively compared to standard treatments like tamoxifen and olaparib. The results indicated that while the compound was less potent than these controls, it still provided a promising alternative for further development .
  • Mechanism of Action : Investigations into the mechanism of action revealed that the compound may interfere with glutamine metabolism in cancer cells—a pathway crucial for their survival and proliferation. This aligns with ongoing research into amino acid analogs as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound’s stereochemistry suggests the use of chiral catalysts or enantioselective alkylation. For example, tert-butyl esters are often synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) to protect carboxylic acids. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) critically impact diastereomeric ratios. Post-synthesis, confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How is this compound characterized to verify purity and structural integrity?

  • Methodology :

  • Melting Point (mp) : Compare observed mp (e.g., 91–93°C for structurally similar tert-butyl esters) with literature values to assess crystallinity and purity .
  • LCMS/HPLC : Use LCMS (e.g., m/z 757 [M+H]+ for analogous compounds) and HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) to confirm molecular weight and detect impurities .
  • NMR : Analyze 1^1H and 13^{13}C NMR for ethyl group integration (δ 0.8–1.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LCMS adducts or NMR splitting patterns)?

  • Methodology :

  • Adduct Identification : For LCMS anomalies, perform high-resolution MS (HRMS) to distinguish between [M+Na]+ or [M+NH4]+ adducts.
  • Dynamic NMR Effects : Variable-temperature NMR (e.g., −40°C to 25°C) can reveal conformational equilibria in pyrrolidine rings.
  • Impurity Profiling : Use preparative HPLC to isolate minor peaks and re-analyze via 19^{19}F NMR (if fluorinated analogs are present) .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodology :

  • Chiral Resolution : Employ diastereomeric salt formation (e.g., tartaric acid derivatives) or immobilized chiral stationary phases (CSPs) for HPLC purification.
  • Kinetic Control : Adjust reaction time to favor the desired enantiomer; monitor via real-time circular dichroism (CD) spectroscopy.
  • Crystallization : Use solvent mixtures (e.g., hexane/EtOAc) to selectively crystallize the (2S,4R)-isomer .

Q. How does the tert-butyl ester group influence stability under acidic/basic conditions in downstream reactions?

  • Methodology :

  • Acid Sensitivity : Test stability in TFA/DCM (e.g., 0.1% TFA, 25°C, 1h) via LCMS to monitor deprotection kinetics.
  • Base Resistance : Expose to mild bases (e.g., NaHCO3_3) and track ester hydrolysis via 1^1H NMR (loss of tert-butyl signals).

Notes for Experimental Design

  • Stereochemical Integrity : Always validate configurations using polarimetry or Mosher’s ester analysis.
  • Scale-Up Risks : Tert-butyl esters may form volatile byproducts (e.g., isobutylene) under acidic conditions; use scavengers like 1,3-dimethoxybenzene .

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